2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
The compound “2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrole ring and a pyrazine ring . The molecular formula of a similar compound, 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide, is C8H10N4O2 .
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolopyrazine derivatives, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example is the synthesis of (5-Hydroxy-6-methyl-4-{(E)-[2-oxo-2-(pyrazin-2-yl)ethyl]hydrazinylidenemethyl}pyridin-3-yl)-methyl phosphate via the interaction of pyridoxal-5-phosphate and pyrazin-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single-crystal X-ray crystallographic studies . For instance, the InChI of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is InChI=1S/C8H10N4O2/c9-3-8(14)12-5-7(13)6-4-10-1-2-11-6/h1-2,4H,3,5,9H2,(H,12,14) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been computed. For instance, the molecular weight of 2-Amino-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide is 194.19 g/mol .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has been focused on the synthesis of new heterocyclic compounds containing sulfonamido moieties, aiming to explore their use as antibacterial agents. A precursor was reacted with various active methylene compounds to produce derivatives with potential high antibacterial activities. The exploration into the reactivity of these precursors towards different derivatives highlights the compound's significance in developing novel antibacterial solutions (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
One-Pot Synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides
The compound has also been a part of studies focusing on one-pot synthesis methods, facilitating the development of target heterocyclic compounds efficiently. These studies provide insights into the compound's versatility and potential in simplifying the synthesis process of complex molecules with significant biological activities (I. Rozentsveig et al., 2013).
Antimalarial and Antiviral Applications
Further investigation into the compound's derivatives revealed their potential in antimalarial and antiviral applications. Through computational calculations and molecular docking studies, certain sulfonamides showed promising activities against malaria and were also evaluated for their effectiveness against COVID-19, demonstrating the compound's relevance in contemporary medicinal chemistry research (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial Activity of Sulfone-linked Bis Heterocycles
Research has also extended to the synthesis of novel sulfone-linked bis heterocycles, including pyrazolines in combination with thiadiazoles, oxadiazoles, and triazoles, tested for their antimicrobial activity. This showcases the potential of such compounds in developing new antimicrobial agents with significant efficacy (V. Padmavathi et al., 2008).
Future Directions
The pyrrolopyrazine structure, which is similar to the compound , is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
2-oxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c23-16-21-12-9-11(1-2-14(12)26-16)27(24,25)20-6-8-22-7-5-19-15(22)13-10-17-3-4-18-13/h1-5,7,9-10,20H,6,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDFJSBVJHBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN=C3C4=NC=CN=C4)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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